2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
OSM-S-467 is a compound from the aminothienopyrimidine series, which has shown promising activity in various scientific research fields. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria by leveraging open-source research and collaboration.
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is a bacterium that causes tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity . For EZH2, the compound acts as an inhibitor, disrupting its role in gene regulation .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting the function of Cytochrome bd oxidase (Cyt-bd) . This enzyme is involved in the respiratory electron transport chain of the bacteria. Inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death .
Pharmacokinetics
Its significant antimycobacterial activity suggests that it is likely to have good bioavailability .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . It also exhibits potent antitumor activity by inhibiting EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .
Biochemical Analysis
Biochemical Properties
It has been observed that some compounds in the thieno[3,2-d]pyrimidin-4-ones class have significant antimycobacterial activity against Mycobacterium tuberculosis . This suggests that 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with enzymes, proteins, and other biomolecules involved in the metabolic processes of these bacteria .
Cellular Effects
Preliminary studies suggest that it may have antimycobacterial activity, indicating a potential influence on cell function
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-467 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-467 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other readily available reagents makes the synthesis feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
OSM-S-467 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .
Scientific Research Applications
OSM-S-467 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Medicine: The compound is being investigated for its potential as an antimalarial drug.
Industry: OSM-S-467 can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound from the aminothienopyrimidine series with similar activity against Plasmodium falciparum.
TCMDC-135294: A structurally related compound with activity against malaria.
Uniqueness
OSM-S-467 is unique due to its specific mechanism of action and its ability to selectively inhibit the parasite enzyme without affecting the human counterpart. This selectivity reduces the potential for side effects and makes it a valuable candidate for further development .
Biological Activity
2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the aminothienopyrimidine series and is being investigated for its potential in treating various diseases, particularly infectious diseases and cancers. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.
- IUPAC Name : 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-one
- Molecular Formula : C7H3F3N2OS
- Molecular Weight : 220.17 g/mol
- CAS Number : 147972-26-7
The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease progression. Notably, it has been shown to target:
- Mycobacterium tuberculosis : It inhibits cytochrome bd oxidase, which is crucial for the energy metabolism of the bacteria, leading to significant antimycobacterial activity.
- Pim Kinases : It demonstrates inhibitory activity against Pim-1 kinase, which is involved in cancer cell proliferation. The compound's derivatives have shown IC50 values as low as 1.18 µM, indicating potent activity .
Antimycobacterial Activity
Research indicates that this compound has substantial activity against Mycobacterium tuberculosis. The mechanism involves disrupting energy metabolism by inhibiting critical enzymes within the bacterial respiratory chain. This results in a decrease in bacterial viability and proliferation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives displayed IC50 values ranging from 1.18 µM to 8.83 µM against these cell lines .
Antiviral Activity
There is emerging evidence that thieno[3,2-d]pyrimidin-4-one derivatives possess antiviral properties as well. They have been tested against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), showing effective inhibition with EC50 values around 1.4 μM for DENV-2 .
Case Study 1: Antimycobacterial Efficacy
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis revealed that treatment with this compound resulted in a significant reduction in bacterial load in vitro and in vivo models. The study highlighted its potential as a lead compound for developing new antitubercular agents.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that compounds derived from thieno[3,2-d]pyrimidin-4-one exhibited strong cytotoxicity. For instance, one derivative showed an IC50 value of 1.18 µM against HCT116 cells, indicating its potential as a chemotherapeutic agent.
Data Summary Table
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOYCMNAXBKANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599912 | |
Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147972-26-7 | |
Record name | 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.